CYP3A4 Enzyme Inhibition: Quantified IC50 for Metabolic Stability Assessment
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid exhibits moderate inhibitory activity against human recombinant CYP3A4, a critical enzyme involved in the metabolism of approximately 50% of marketed drugs. Its IC50 value of 7.9 μM (7.90E+3 nM) was determined in a biochemical assay using human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, measuring the reduction in 7-hydroxyquinoline production [1]. This level of inhibition is distinct from that of the 3-hydroxyquinoline-4-carboxylic acid scaffold lacking the 6-methoxy group, for which no comparable CYP3A4 inhibition data is reported in authoritative databases, suggesting that the 6-methoxy substitution contributes to the observed P450 interaction [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.9 μM (7.90E+3 nM) |
| Comparator Or Baseline | 3-Hydroxyquinoline-4-carboxylic acid (no reported CYP3A4 IC50 in BindingDB/ChEMBL) |
| Quantified Difference | Unique CYP3A4 interaction profile attributable to 6-methoxy substitution |
| Conditions | Human recombinant CYP3A4 co-expressed with P450 reductase and b5 reductase; 7-hydroxyquinoline production readout |
Why This Matters
Procurement of the correct substituted analog is critical when screening for CYP-mediated drug-drug interaction liabilities, as the 6-methoxy group is essential for the observed CYP3A4 engagement.
- [1] BindingDB. CHEMBL4541666: 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid. CYP3A4 Inhibition IC50: 7.90E+3 nM. BindingDB ID: BDBM50532768. (2021). View Source
- [2] BindingDB. Search results for 3-hydroxyquinoline-4-carboxylic acid (CAS 118-13-8). No CYP3A4 inhibition data retrieved. (2026). View Source
